2,6-Dimethyl-3-nitrophenol
Overview
Description
2,6-Dimethyl-3-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring
Mechanism of Action
Mode of Action
It has been suggested that the compound’s antioxidant action is exerted by the formation of a nitroxyl radical . This radical is produced analogously to the well-known scheme from 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(2-nitrosophenyl)pyridine, which is generated in the reaction medium from 2,6-Dimethyl-3-nitrophenol and methyl oleate .
Biochemical Pathways
For instance, a related compound, 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(2-nitrophenyl)1,4-dihydropyridine, has been shown to inhibit the autooxidation of methyl oleate .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (16716), density (13±01 g/cm3), and boiling point (2924±280 °C at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
Nitrophenolic compounds are known to have various biological effects, including antioxidant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of NO2 and volatile organic compounds (VOCs) can influence the formation of nitrated phenolic compounds . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitrophenol derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 2,6-Dimethyl-3-aminophenol.
Substitution: Various substituted phenols depending on the reagents used.
Oxidation: 2,6-Dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
2,6-Dimethyl-3-nitrophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research on its derivatives has shown potential for developing new therapeutic agents with antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
- 2,4-Dimethyl-5-nitrophenol
- 2,6-Dimethyl-3-nitroaniline
- 2,4-Dimethyl-5-nitrobenzoic acid
Comparison: 2,6-Dimethyl-3-nitrophenol is unique due to the specific positioning of its functional groups, which influences its reactivity and applicationsThe presence of the nitro group in the meta position relative to the hydroxyl group distinguishes it from other nitrophenols, affecting its reactivity in substitution and reduction reactions .
Properties
IUPAC Name |
2,6-dimethyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASZCQVZPLXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220223 | |
Record name | 3-Nitro-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-63-4 | |
Record name | 2,6-Dimethyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-2,6-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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